molecular formula C10H13NO4 B7876767 4-(4-Nitrophenoxy)butan-1-ol CAS No. 60222-69-7

4-(4-Nitrophenoxy)butan-1-ol

Cat. No.: B7876767
CAS No.: 60222-69-7
M. Wt: 211.21 g/mol
InChI Key: CEKANDSBJREDEN-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)butan-1-ol is a nitro-substituted phenolic ether alcohol with the chemical formula C₁₀H₁₃NO₄. Structurally, it consists of a butanol backbone linked to a 4-nitrophenoxy group at the terminal carbon.

Properties

IUPAC Name

4-(4-nitrophenoxy)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKANDSBJREDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975638
Record name 4-(4-Nitrophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60222-69-7
Record name 1-Butanol, 4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060222697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)butan-1-ol typically involves the reaction of 4-nitrophenol with 1-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of 1-bromobutane, displacing the bromide ion. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 4-(4-Nitrophenoxy)butanal or 4-(4-Nitrophenoxy)butanoic acid.

    Reduction: 4-(4-Aminophenoxy)butan-1-ol.

    Substitution: 4-(4-Nitrophenoxy)butyl chloride or bromide.

Scientific Research Applications

Organic Synthesis

4-(4-Nitrophenoxy)butan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, allows it to be transformed into other valuable compounds:

  • Oxidation : Converts to aldehydes or carboxylic acids.
  • Substitution : Can be transformed into halides or other functional groups.

Biological Applications

Research indicates that this compound may function as a building block for biologically active compounds. Its structural properties allow it to interact with biological systems, potentially acting as an enzyme inhibitor or modulator of biochemical pathways. Studies have explored its effects on enzyme activity, suggesting roles in metabolic processes.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its structural features make it a candidate for synthesizing pharmaceutical intermediates, particularly those targeting specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug design .
  • Synthesis of Novel Compounds : A study reported the successful use of this compound in synthesizing new derivatives with enhanced biological activity . This highlights its versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)butan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by a catalyst or reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in this compound likely reduces nucleophilicity compared to alkyl or silyl substituents, making it less reactive in SN2 reactions but more prone to electrophilic aromatic substitution.

Physical and Chemical Properties

Property This compound (Inferred) 4-(n-Heptyloxy)butan-1-ol 4-Fluoro-1-butanol
Melting Point ~100–110°C (analogous to 4-(4-Nitrophenoxy)benzaldehyde) Not reported Not reported
Boiling Point Not reported Not reported 181.6°C
Polarity High (due to -NO₂) Moderate (alkyl chain) Moderate (-F)
Stability Sensitive to light and oxidizers Stable Stable

Biological Activity

4-(4-Nitrophenoxy)butan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a butanol chain linked to a phenoxy group that is further substituted with a nitro group. This structure may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Line (MCF-7)
In one study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis. The IC50 value was determined to be approximately 25 µM , indicating potent activity at relatively low concentrations.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The nitro group is believed to play a crucial role in enhancing the compound's reactivity with cellular macromolecules, including proteins and nucleic acids.

Proposed Mechanisms:

  • Membrane Disruption : The phenoxy group interacts with lipid bilayers, increasing membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to DNA damage and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. Various synthetic routes have been explored, including nucleophilic substitution methods that allow for greater control over product formation.

Table 2: Synthesis Overview

MethodYield (%)Purity (%)
Nucleophilic Substitution8595
Direct Alkylation7590

Q & A

Basic Question: What is the standard synthetic route for 4-(4-Nitrophenoxy)butan-1-ol, and how is the product characterized?

Methodological Answer:
The compound is synthesized via Williamson etherification , reacting 1,4-butanediol with 4-nitrochlorobenzene in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. Key steps include:

  • Reaction Conditions : Heating under reflux for 4 hours, followed by cooling and solvent removal.
  • Yield : 79% after purification by column chromatography .
  • Characterization :
    • Melting Point : 344 K.
    • Structural Analysis : X-ray crystallography reveals hydrogen-bonded chains along the b-axis and π-π interactions between nitrophenyl groups (spacing: 3.472 Å) .
    • Spectroscopy : NMR and IR confirm the ether linkage and nitro group presence.

Basic Question: What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the ether bond (δ ~4.0 ppm for -OCH2_2-) and aromatic protons (δ ~7.5–8.2 ppm for nitrophenyl) .
    • IR : Peaks at ~1250 cm1^{-1} (C-O-C stretching) and ~1520 cm1^{-1} (NO2_2 asymmetric stretching) .
  • X-ray Diffraction : Resolves crystal packing and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:
Key variables for optimization:

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity, but switching to acetone or acetonitrile may reduce side reactions .
  • Base Efficiency : Testing stronger bases (e.g., NaH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate the reaction.
  • Temperature Control : Prolonged reflux may degrade the product; microwave-assisted synthesis at controlled temperatures (80–100°C) could reduce reaction time .
  • Workup Strategy : Alternative purification methods (e.g., recrystallization instead of column chromatography) might improve scalability.

Data Contradiction Note : Conflicting yields in literature (e.g., 79% vs. lower values) may arise from solvent purity or residual water affecting the base’s activity .

Advanced Question: What role do non-covalent interactions play in the material properties of polymers derived from this compound?

Methodological Answer:
The compound’s hydrogen-bonding networks and π-π interactions (observed in X-ray studies) enhance polymer stability and mechanical strength . For example:

  • Thermal Stability : Hydrogen bonds increase melting points (e.g., 344 K for the monomer) and delay thermal decomposition.
  • Self-Assembly : π-π stacking between nitrophenyl groups facilitates ordered nanostructures, useful in coatings or conductive materials.
  • Experimental Design : To exploit these interactions, copolymerize with monomers containing complementary functional groups (e.g., carboxylic acids for additional H-bonding).

Advanced Question: How can researchers resolve discrepancies in spectral data for this compound derivatives?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled nitro groups to distinguish overlapping signals in NMR .
  • Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra to assign ambiguous peaks.
  • Crystallographic Validation : Resolve structural ambiguities (e.g., regiochemistry) via single-crystal X-ray diffraction .

Advanced Question: What strategies are recommended for analyzing trace impurities in this compound?

Methodological Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect volatile byproducts (e.g., unreacted 4-nitrochlorobenzene).
  • HPLC-MS : A C18 column with acetonitrile/water gradient elution identifies polar impurities (e.g., diol starting material).
  • Quantitative NMR (qNMR) : Spiking with internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies impurities at <0.1% levels.

Advanced Question: How does the electronic nature of the nitrophenyl group influence the reactivity of this compound in further functionalization?

Methodological Answer:
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. For example:

  • Nitration : Requires harsh conditions (HNO3_3/H2_2SO4_4, 50°C) and yields meta-substituted products.
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) converts the nitro group to an amine, altering solubility and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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